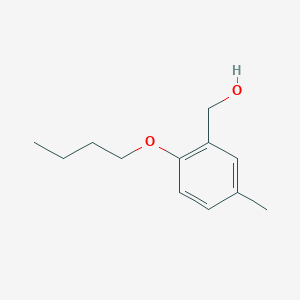

(2-Butoxy-5-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-butoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8,13H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGZLYDVUYJPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 5 Methylphenyl Methanol and Analogous Structures

Established Synthetic Pathways for Substituted Phenylmethanol Derivatives

The construction of substituted phenylmethanol derivatives like (2-Butoxy-5-methylphenyl)methanol relies on a toolbox of well-established synthetic transformations. These include methods for introducing alkoxy groups onto aromatic rings, reducing carbonyl functionalities to alcohols, and forming the core aromatic system through various coupling reactions.

Strategies for Introducing the Butoxy Moiety

The introduction of a butoxy group onto an aromatic ring is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. In the context of synthesizing this compound, a phenolic precursor is typically used. The phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with a butyl halide (e.g., 1-bromobutane) to form the desired butoxy ether. gordon.eduwvu.edumasterorganicchemistry.com The choice of a primary alkyl halide is crucial as it favors the SN2 mechanism, while secondary or tertiary halides may lead to elimination side products. masterorganicchemistry.comyoutube.com

A general representation of the Williamson ether synthesis for this purpose is as follows:

R-OH + Base → R-O- + Base-H+

R-O- + CH3(CH2)3-X → R-O-(CH2)3CH3 + X-

(where R is the substituted phenyl ring and X is a halide)

The reaction is often carried out in the presence of a suitable solvent and may require heating to proceed at a reasonable rate. wvu.edu

Reductive Pathways for Benzyl (B1604629) Alcohol Formation

The final step in the synthesis of this compound is the reduction of a corresponding benzaldehyde (B42025) derivative (i.e., 2-butoxy-5-methylbenzaldehyde). A variety of reducing agents can be employed for this transformation.

Commonly used chemical reducing agents for converting aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). scielo.org.mxncert.nic.in These reagents are effective and typically provide high yields. The reduction can also be achieved through catalytic hydrogenation.

Biocatalytic reductions offer a greener alternative. For instance, studies have shown that crude enzyme extracts from various plants, such as beans, can effectively reduce substituted benzaldehydes to their corresponding benzyl alcohols under mild conditions. scielo.org.mxtandfonline.com The Cannizzaro reaction, which involves the disproportionation of an aldehyde in the presence of a strong base, can also yield a benzyl alcohol and a benzoic acid, though it is less commonly used in modern synthesis. openstax.org

Table 1: Comparison of Reductive Methods for Benzyl Alcohol Formation

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Chemical Reduction | NaBH₄ or LiAlH₄ | Typically in an alcoholic or ethereal solvent at room temperature | High yields, readily available reagents | Can be hazardous, may require anhydrous conditions |

| Catalytic Hydrogenation | H₂, Pd/C or other metal catalysts | Varies, can require pressure and/or heat | Clean reaction, high yields | Requires specialized equipment for handling hydrogen gas |

| Biocatalytic Reduction | Plant-based enzymes (e.g., from beans) | Mild, aqueous conditions | Environmentally friendly, high selectivity | May have lower yields or require specific enzyme sources |

| Cannizzaro Reaction | Strong base (e.g., NaOH) | Heating in aqueous solution | Simple procedure | Produces a 1:1 mixture of alcohol and carboxylic acid, limiting yield |

Coupling Reactions for Substituted Aromatic Ring Systems

While not always the most direct route for this specific molecule, coupling reactions are fundamental in creating substituted aromatic systems. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatility in the synthesis of complex aromatic structures. gordon.edu These reactions typically involve a transition metal catalyst, most commonly palladium, to couple an organohalide with an organometallic reagent. The electronic nature of the substituents on the aromatic ring can influence the reactivity and selectivity of these coupling reactions. gordon.edu

Precursor Design and Elaboration in Synthesis

The successful synthesis of this compound hinges on a logical and efficient approach to building the molecule, starting from readily available precursors.

Utilization of Phenolic Starting Materials

A logical and common starting material for the synthesis of this compound is a phenolic compound. Specifically, p-cresol (B1678582) (4-methylphenol) serves as an excellent precursor. gordon.eduresearchgate.netmdpi.comarchive.orgmdpi.com The hydroxyl group of p-cresol can be readily converted to the butoxy group via the Williamson ether synthesis, as described in section 2.1.1. The methyl group is already in the desired position on the aromatic ring.

The synthesis of various phenolic derivatives often starts from commercially available phenols, which are then functionalized through reactions such as alkylation or acylation. google.comumich.edu

Strategic Incorporation of Methyl and Alkoxy Substituents on the Aromatic Ring

The order in which the substituents are introduced onto the aromatic ring is a key strategic consideration. Starting with p-cresol places the methyl group at position 4. The next step would be to introduce a formyl group (CHO) at the ortho position to the hydroxyl group. This can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Duff reaction, to yield 2-hydroxy-5-methylbenzaldehyde (B1329341). nih.gov

With the hydroxyl and formyl groups in place, the final step before reduction is the introduction of the butoxy group. As the hydroxyl group is more acidic than the aldehyde, a selective O-alkylation can be performed using a butyl halide in the presence of a base to yield 2-butoxy-5-methylbenzaldehyde (B1441839). bldpharm.comchemenu.com The presence of both an alkoxy (butoxy) and an alkyl (methyl) group on the ring will influence the reactivity of the aromatic system in any subsequent reactions. Both groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution. bldpharm.com

A plausible synthetic route starting from p-cresol is outlined below:

Formylation: p-Cresol is formylated to introduce an aldehyde group ortho to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde.

Etherification: The hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is converted to a butoxy group via the Williamson ether synthesis to give 2-butoxy-5-methylbenzaldehyde.

Reduction: The aldehyde group of 2-butoxy-5-methylbenzaldehyde is reduced to a hydroxymethyl group to afford the final product, this compound.

This strategic approach ensures the correct placement of all substituents on the aromatic ring.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the synthesis of this compound and its analogs is centered on the careful selection of reaction components and conditions to maximize product formation and minimize impurities.

The reduction of the carbonyl group in 2-Butoxy-5-methylbenzaldehyde is the key transformation to yield this compound. The selection of an appropriate reducing agent and catalyst system is crucial for the efficiency of this process.

Reagent Selection: Commonly employed reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in LiAlH₄ is a very strong reducing agent capable of reducing carboxylic acids and esters to primary alcohols, while NaBH₄ is a milder agent typically used for reducing aldehydes and ketones. ncert.nic.in For the specific conversion of an aldehyde like 2-Butoxy-5-methylbenzaldehyde, NaBH₄ is often sufficient and offers greater safety and selectivity.

Another approach involves the use of formates, such as sodium formate, in the presence of a suitable catalyst. This method can reduce benzaldehydes to their corresponding benzyl alcohols. google.com

Catalyst Systems: Catalytic hydrogenation is a widely used method where hydrogen gas is added across the carbonyl double bond in the presence of a metal catalyst. Finely divided metals such as platinum, palladium, or nickel are common catalysts for this transformation. ncert.nic.in

Recent research has also explored various transition-metal catalysts for reactions producing substituted benzyl alcohols:

Palladium Catalysts: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation. It is also used in formate-based reduction systems. google.com Palladium catalysts are effective at normal or elevated pressures and temperatures, converting benzaldehydes to benzyl alcohols. google.com

Manganese Complexes: Earth-abundant manganese-based catalysts have been investigated for the synthesis of related structures through processes like hydrogen auto-transfer reactions. researchgate.net These systems can convert benzyl alcohol to benzaldehyde and vice-versa, suggesting their potential applicability in the reductive step under specific conditions. researchgate.net

Nickel Catalysts: Nickel-based systems, sometimes generated in situ (e.g., from NiSO₄), have been used for the catalytic conversion of benzyl alcohols under various conditions. researchgate.net While often studied for oxidation, the reversibility of these catalytic cycles implies their potential role in reduction under a hydrogen atmosphere.

The choice between these systems depends on factors like substrate tolerance, desired yield, cost, and environmental impact.

Table 1: Comparison of Selected Reagent and Catalyst Systems for Benzaldehyde Reduction

| System | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol (B145695), 0°C to RT | Mild, selective for aldehydes/ketones, easy workup | Not suitable for reducing carboxylic acids/esters |

| Chemical Reduction | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether/THF, reflux | Very powerful, reduces most carbonyls | Highly reactive with water/protic solvents, requires careful handling |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | 30-70 bar H₂, 60-120°C | High yields, clean reaction, catalyst is recyclable | Requires specialized high-pressure equipment |

| Transfer Hydrogenation | Sodium Formate / Palladium Catalyst | Normal pressure | Avoids use of gaseous H₂, milder conditions | May require longer reaction times |

| Novel Catalysis | Manganese Pincer Complexes | High temperature (e.g., 165°C), base | Uses earth-abundant metal, sustainable | Primarily studied for C-C/C-N coupling via borrowing hydrogen |

For reactions involving charged intermediates or polar transition states, the polarity of the solvent is a key factor. In related synthetic procedures for complex molecules, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) have been shown to be effective. acs.org In contrast, nonpolar solvents (e.g., hexane (B92381), toluene) or polar protic solvents (e.g., water, ethanol) can sometimes lead to lower yields or fail to promote the desired reaction. acs.org The choice of solvent for the reduction of 2-Butoxy-5-methylbenzaldehyde would likely favor polar solvents like methanol or ethanol for NaBH₄ reductions, which can stabilize intermediates and dissolve the reagents.

The reaction environment also encompasses temperature and atmosphere.

Temperature: Reductions with NaBH₄ are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. Catalytic hydrogenations may require elevated temperatures (e.g., 60-120°C) to achieve a reasonable reaction rate. google.com

Atmosphere: For catalytic hydrogenations, a pressurized hydrogen atmosphere is necessary. google.com For other reactions, an inert atmosphere (e.g., nitrogen or argon) is often employed to prevent oxidation of reagents or products, especially if organometallic catalysts or sensitive intermediates are involved. acs.org

Table 2: Influence of Solvent Type on a Representative Trifluoromethylation/Heteroarylation Reaction

| Solvent | Dielectric Constant (approx.) | Type | Outcome (Yield) |

|---|---|---|---|

| DMF | 37 | Polar Aprotic | Excellent |

| NMP | 32 | Polar Aprotic | Moderate |

| DMA | 38 | Polar Aprotic | Moderate |

| DMSO | 47 | Polar Aprotic | Moderate |

| Toluene | 2.4 | Nonpolar | No reaction |

| Methanol | 33 | Polar Protic | No reaction |

Data adapted from a study on a visible-light-induced reaction, illustrating the critical role of solvent selection. acs.org

Following the completion of the reaction, a series of workup and purification steps are necessary to isolate this compound in high purity.

Initial Workup (Isolation): The initial step typically involves quenching the reaction to neutralize any remaining reactive reagents. For instance, after a NaBH₄ reduction, a dilute acid is carefully added to destroy excess borohydride. This is followed by liquid-liquid extraction. The crude product is extracted from the aqueous layer into an immiscible organic solvent like ether or ethyl acetate (B1210297). prepchem.com The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. prepchem.com

Purification Techniques: Once the crude product is isolated, it must be purified to remove unreacted starting materials, catalysts, and byproducts.

Distillation: For liquid products like benzyl alcohols, distillation is a common purification method. The crude material is heated, and the fraction that boils at the product's boiling point is collected. prepchem.com This technique is effective for separating compounds with significantly different boiling points.

Column Chromatography: This is a highly effective method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is used to move the components down the column at different rates. For benzyl alcohol derivatives, a common eluent system is a mixture of a nonpolar solvent like heptane (B126788) or hexane and a more polar solvent like ethyl acetate. youtube.com The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). youtube.com

Centrifugation: In specific cases, particularly for removing solid impurities or separating suspensions, centrifugation can be a useful and rapid purification method. It has been proven effective for removing preservatives like benzyl alcohol from drug suspensions, achieving up to 95.5% removal. nih.gov

Liquid-Liquid Treatment: Specialized liquid-liquid extraction protocols can be designed for purification. For example, a mixture of benzyl alcohol and isoamyl alcohol has been used as an organic extractant to remove proteins and detergents from DNA solutions, highlighting the diverse applications of benzyl alcohol-based purification systems. bitesizebio.com

Table 3: Comparison of Purification Techniques for Benzyl Alcohol Derivatives

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Distillation | Separation by boiling point | Purification of thermally stable liquids | Effective for large scales, can remove non-volatile impurities | Not suitable for heat-sensitive compounds or azeotropes |

| Column Chromatography | Differential adsorption on a stationary phase | High-purity separation of complex mixtures | High resolution, applicable to a wide range of compounds | Can be slow, requires significant solvent, may not be cost-effective for large scales |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup and removal of water-soluble impurities | Fast, simple, good for initial cleanup | Limited separation power for compounds with similar polarity |

| Centrifugation | Separation by density under centrifugal force | Removing solid impurities or breaking emulsions | Rapid, effective for phase separation | Not effective for separating dissolved impurities |

Chemical Reactivity and Transformative Potential of 2 Butoxy 5 Methylphenyl Methanol

Role as an Organic Synthesis Intermediate

(2-Butoxy-5-methylphenyl)methanol serves as a valuable building block for the synthesis of more complex molecules. Its functional groups can be readily modified or used to construct new chemical bonds, highlighting its role as a versatile synthon.

The hydroxyl group and the aromatic ring of this compound are amenable to a range of derivatization reactions, allowing for the interconversion of functional groups and the creation of new reactive sites.

Benzylic alcohols, such as this compound, can be converted into their corresponding boronic esters. These derivatives are highly valuable in organic synthesis, particularly in cross-coupling reactions. One common method for this transformation is the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a suitable catalyst. For instance, iodine has been shown to catalyze the direct borylation of benzylic alcohols, proceeding through benzylic iodide and radical intermediates. organic-chemistry.org Another approach involves the use of pinacolborane under Barbier conditions, where a Grignard-like reagent is generated in situ, which then reacts with the borane (B79455) to form the boronic ester. google.com

The resulting (2-Butoxy-5-methylphenyl)methylboronic acid pinacol (B44631) ester is a stable, crystalline solid that can be readily purified and stored. This derivative is a key intermediate for subsequent carbon-carbon bond-forming reactions.

Table 1: Selected Methods for the Synthesis of Benzylboronic Esters from Benzyl (B1604629) Alcohols

| Catalyst/Reagent | Description | Reference |

| Iodine | Catalyzes direct borylation with B₂pin₂. | organic-chemistry.org |

| Pinacolborane/Mg | Barbier-type conditions for conversion of the corresponding halide. | google.com |

| Palladium(II)/TFA | Markovnikov hydroboration of the corresponding aryl alkene. | organic-chemistry.org |

This table presents general methods applicable to the synthesis of boronic esters from benzyl alcohols and their derivatives.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. ncert.nic.in These reactions are typically catalyzed by an acid or proceed via activation of the alcohol. For example, the Mitsunobu reaction, using a phosphine (B1218219) and an azodicarboxylate, can facilitate esterification under mild conditions. researchgate.net The presence of both electron-donating butoxy and methyl groups on the phenyl ring may influence the reaction rate. nih.govthieme-connect.de

Etherification of the benzylic alcohol can also be achieved. For example, copper-catalyzed cross-coupling of benzylic C-H bonds with various alcohols can produce benzyl ethers. chemrxiv.org

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-butoxy-5-methylbenzaldehyde (B1441839), or further to the carboxylic acid, 2-butoxy-5-methylbenzoic acid. rsc.org A variety of oxidizing agents can be employed to achieve this transformation, with the choice of reagent determining the oxidation state of the product. rsc.org For the selective oxidation to the aldehyde, reagents such as peroxymonosulfate (B1194676) activated by carbon nanotubes have been shown to be effective for benzyl alcohol. gdut.edu.cn The electronic effects of the butoxy and methyl substituents are expected to influence the reaction's efficiency. rsc.org

Conversely, while the alcohol is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced to form this compound using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride. ncert.nic.in

Table 2: Oxidation Products of Substituted Benzyl Alcohols

| Oxidizing Agent | Typical Product | Notes | Reference |

| Peroxymonosulfate/CNT | Aldehyde | Selective oxidation under specific conditions. | gdut.edu.cn |

| O₂ with metal catalyst | Aldehyde or Carboxylic Acid | Product selectivity depends on the catalyst and reaction conditions. | rsc.org |

| Bis(methanesulfonyl) peroxide | Alcohol (from C-H oxidation) | Can achieve monooxidation without over-oxidation to the ketone. | acs.org |

This table provides examples of oxidation reactions applicable to benzyl alcohols.

This compound and its derivatives are valuable precursors for the construction of new carbon-carbon bonds. A primary route involves the conversion of the alcohol to a more reactive species, such as a benzyl halide or a boronic ester, which can then participate in various cross-coupling reactions.

For instance, the derived (2-Butoxy-5-methylphenyl)methylboronic acid pinacol ester can undergo Suzuki-Miyaura coupling with aryl, heteroaryl, or vinyl halides to form diarylmethanes or other substituted products. organic-chemistry.orgnih.gov Alternatively, the alcohol can be converted to a benzyl halide and used in reactions like the Heck or Sonogashira couplings, or in Grignard-type reactions. acs.orgresearchgate.net Nickel-catalyzed cross-coupling reactions of benzyl alcohols with Grignard reagents have also been developed, providing a direct route to arylated and alkylated products. acs.org

The derivatives of this compound, particularly the aldehyde (2-butoxy-5-methylbenzaldehyde), are useful starting materials for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality can participate in condensation reactions with amines, hydrazines, or other difunctional molecules to form heterocycles such as imines, which can then be further elaborated. For example, the reaction of a substituted benzaldehyde (B42025) with an amine can be a key step in the synthesis of nitrogen-containing heterocycles. youtube.com

Furthermore, the ortho-alkoxy group can potentially participate in cyclization reactions. For instance, benzoxaboroles, a class of boron-containing heterocycles, are formed from the intramolecular cyclization of ortho-boronobenzyl alcohols. nih.gov While not a direct reaction of this compound itself, this illustrates how the structural motifs present in this compound can be utilized in the formation of heterocyclic systems.

Derivatization Reactions for Functional Group Interconversion.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing novel synthetic applications. Researchers employ a variety of techniques to probe these reaction pathways, including kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling experiments.

Kinetic studies are fundamental to unraveling the step-by-step process of a chemical reaction. For substituted benzyl alcohols like this compound, these studies typically involve monitoring the reaction rate while systematically varying the concentrations of the reactants, catalysts, and other reaction parameters.

In the oxidation of benzyl alcohols, the reaction is often found to be first order with respect to both the alcohol and the oxidizing agent. orientjchem.orgrsc.org For instance, in oxidations using reagents like pyridinium (B92312) chlorochromate (PCC) or acidified dichromate, the rate of reaction is directly proportional to the concentration of both the benzyl alcohol derivative and the oxidant. orientjchem.orgrsc.org The reaction rate can also be influenced by the acidity of the medium, with many oxidations showing an acid-catalyzed pathway. orientjchem.orgrsc.org

The electronic effects of the substituents on the phenyl ring play a significant role in the reaction kinetics. The butoxy group at the ortho position and the methyl group at the para position (relative to the butoxy group) in this compound are both electron-donating groups. These groups increase the electron density on the aromatic ring and at the benzylic carbon, which can stabilize electron-deficient transition states.

This is often quantified using Hammett plots, which correlate the reaction rates of a series of substituted compounds with the electronic properties of their substituents. For the oxidation of substituted benzyl alcohols, a negative value for the reaction constant (ρ) is typically observed, indicating that electron-donating groups accelerate the reaction. orientjchem.org This suggests the development of a positive charge at the reaction center in the rate-determining step, consistent with a hydride transfer mechanism. orientjchem.org

Table 1: Predicted Kinetic Parameters for the Oxidation of this compound

| Parameter | Predicted Value/Behavior | Rationale |

| Reaction Order (Alcohol) | First Order | Consistent with studies on other substituted benzyl alcohols. orientjchem.orgrsc.org |

| Reaction Order (Oxidant) | First Order | Consistent with studies on other substituted benzyl alcohols. orientjchem.orgrsc.org |

| Effect of Substituents | Rate acceleration | The electron-donating butoxy and methyl groups stabilize the transition state. orientjchem.org |

| Hammett Reaction Constant (ρ) | Negative | Indicative of a buildup of positive charge at the benzylic carbon in the transition state. orientjchem.org |

This table is predictive and based on established principles for substituted benzyl alcohols.

The direct observation and characterization of transient reaction intermediates provide invaluable evidence for a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose, each offering unique insights into the structure and bonding of these short-lived species.

In the oxidation of benzyl alcohols, a common intermediate is a chromate (B82759) ester, formed by the reaction of the alcohol with a chromium(VI) oxidant. orientjchem.org While often too reactive to be isolated, its formation can be inferred from kinetic data and in some cases, detected using techniques like UV-visible spectroscopy.

For more complex reaction systems, such as those involving metal-catalyzed aerobic oxidations, advanced spectroscopic methods are necessary. For example, in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can monitor changes in the vibrational modes of the reactants and products on a catalyst surface in real-time. rsc.org This can provide information about the adsorption of this compound onto the catalyst and the formation of surface-bound intermediates. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting and characterizing radical intermediates that may be involved in certain oxidation pathways. gdut.edu.cn For instance, in some cobalt-catalyzed aerobic oxidations of benzyl alcohol, EPR has been used to identify radical species. gdut.edu.cn

Table 2: Potential Reaction Intermediates and Spectroscopic Techniques for their Detection

| Potential Intermediate | Spectroscopic Technique | Information Gained |

| Chromate Ester | UV-Visible Spectroscopy | Evidence of formation through changes in the electronic absorption spectrum. |

| Alkoxide Species | Infrared (IR) Spectroscopy | Observation of the C-O stretching frequency of the alkoxide. |

| Radical Cations/Anions | Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of unpaired electron species. gdut.edu.cn |

| Surface-Adsorbed Species | Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy | In situ monitoring of species adsorbed on a catalyst surface. rsc.org |

Deuterium (B1214612) labeling is a powerful technique used to probe the mechanism of a reaction by tracing the fate of hydrogen atoms. In the context of this compound, this typically involves synthesizing the molecule with deuterium atoms at specific positions, such as the benzylic carbon (α-deuteration) or the hydroxyl group.

A key experiment is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled compound to that of the deuterated compound (kH/kD). A significant primary KIE (typically > 2) is observed when the C-H bond at the labeled position is broken in the rate-determining step of the reaction.

For the oxidation of many benzyl alcohols, a substantial primary KIE is observed when the benzylic carbon is deuterated (e.g., Ar-CD2OH). rsc.org This provides strong evidence for the cleavage of the C-H bond at the benzylic position in the rate-limiting step, which is a key feature of mechanisms involving hydride transfer or hydrogen atom transfer. rsc.org

Table 3: Expected Kinetic Isotope Effects for the Oxidation of Deuterated this compound

| Deuterated Position | Expected kH/kD | Mechanistic Implication |

| (2-Butoxy-5-methylphenyl)deuteromethanol (Ar-CDHOH) | > 2 | Cleavage of the benzylic C-H bond is part of the rate-determining step. rsc.org |

| This compound-d1 (Ar-CH2OD) | ~ 1 | Cleavage of the O-H bond is not the rate-determining step. |

This table is predictive and based on established principles for substituted benzyl alcohols.

By combining the insights gained from kinetic studies, spectroscopic analysis, and deuterium labeling experiments, a detailed and coherent picture of the reaction mechanism for the transformation of this compound can be constructed.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the (2-Butoxy-5-methylphenyl)methanol molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring protons through spin-spin coupling. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the butoxy group protons, the methyl group protons, and the benzylic alcohol protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for clear and reproducible spectra. The spectrum for this compound would display twelve distinct signals corresponding to each carbon atom in the structure. The chemical shifts provide insight into the functional group and hybridization of each carbon. uu.nl

Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary based on solvent and concentration. carlroth.com

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C3-H) | ~7.10 | d | 1H |

| Aromatic H (C4-H) | ~6.95 | dd | 1H |

| Aromatic H (C6-H) | ~6.80 | d | 1H |

| Hydroxymethyl (-CH₂OH) | ~4.65 | s | 2H |

| Butoxy (-OCH₂) | ~4.00 | t | 2H |

| Aromatic Methyl (-CH₃) | ~2.30 | s | 3H |

| Butoxy (-OCH₂CH₂-) | ~1.80 | quint | 2H |

| Butoxy (-CH₂CH₂CH₃) | ~1.50 | sext | 2H |

| Butoxy (-CH₃) | ~0.98 | t | 3H |

| Hydroxyl (-OH) | Variable | s (broad) | 1H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O (C2) | ~156.0 |

| Aromatic C-CH₂OH (C1) | ~138.0 |

| Aromatic C-CH₃ (C5) | ~131.0 |

| Aromatic CH (C4) | ~130.0 |

| Aromatic CH (C6) | ~112.0 |

| Aromatic CH (C3) | ~111.0 |

| Butoxy (-OCH₂) | ~68.0 |

| Hydroxymethyl (-CH₂OH) | ~62.0 |

| Butoxy (-OCH₂CH₂-) | ~31.5 |

| Aromatic Methyl (-CH₃) | ~20.5 |

| Butoxy (-CH₂CH₂CH₃) | ~19.5 |

| Butoxy (-CH₃) | ~14.0 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). princeton.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the butoxy chain and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). youtube.comyoutube.com It is a powerful tool for definitively assigning the carbon spectrum based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.00 ppm would correlate with the carbon signal at ~68.0 ppm, confirming their assignment as the -OCH₂- group of the butoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), which is critical for piecing together the molecular skeleton. youtube.comyoutube.com Key HMBC correlations would link the butoxy -OCH₂ protons to the C2 carbon of the phenyl ring, and the benzylic -CH₂OH protons to the C1, C2, and C6 carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is particularly useful for confirming the substitution pattern on the aromatic ring. For example, a NOESY correlation would be expected between the benzylic -CH₂OH protons and the aromatic proton at the C6 position.

Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | -OCH₂-CH₂-, -CH₂-CH₂-, -CH₂-CH₃ in butoxy chain; C3-H with C4-H | Confirms connectivity within the alkyl chain and aromatic ring. |

| HSQC | All C-H pairs (e.g., C6-H with C6, -CH₃ with C-CH₃) | Assigns all protonated carbons directly. |

| HMBC | Butoxy -OCH₂ protons with aromatic C2; Aromatic C6-H with C1 and C5 | Confirms attachment points of substituents to the phenyl ring. |

| NOESY | Benzylic -CH₂OH protons with aromatic C6-H; Aromatic -CH₃ protons with aromatic C4-H and C6-H | Provides through-space verification of substituent placement. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural clues based on fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental formula of a compound, providing unequivocal confirmation of its chemical identity. For this compound, HRMS would be used to verify its molecular formula as C₁₂H₁₈O₂.

HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₂H₁₈O₂ | 194.1307 |

| [M+H]⁺ | C₁₂H₁₉O₂ | 195.1385 |

| [M+Na]⁺ | C₁₂H₁₈NaO₂ | 217.1204 |

Hyphenated chromatography-mass spectrometry techniques are vital for the analysis of complex mixtures and for assessing the purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column before entering the mass spectrometer for detection and identification. publications.gc.caresearchgate.net GC-MS is effective for determining the purity of a sample and identifying any volatile impurities or byproducts from a synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. phcogj.com It is particularly useful for less volatile or thermally sensitive compounds. nih.govitwreagents.comnih.gov For this compound, reverse-phase LC could be used to separate it from non-volatile starting materials or impurities, with the MS providing confirmation of the peak identity.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that can aid in structural elucidation. researchgate.net The predicted EI-MS fragmentation of this compound would involve characteristic cleavages. The most prominent fragment would likely arise from benzylic cleavage, which is the loss of the ·OH group to form a stable benzylic cation. Another significant fragmentation pathway involves cleavage of the butoxy group.

Predicted Key EI-MS Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |

| 177 | [C₁₂H₁₇O]⁺ | Loss of ·OH |

| 165 | [C₁₁H₁₃O]⁺ | Loss of ·CH₂OH |

| 137 | [C₈H₉O₂]⁺ | Loss of ·C₄H₉ (butyl radical) |

| 121 | [C₈H₉O]⁺ | Benzylic ion from cleavage of butoxy group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Methods for Separation, Purity Assessment, and Isolation

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures, the assessment of its purity, and for its isolation. The choice of method depends on the scale and purpose of the separation, ranging from analytical-scale purity checks to preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic compounds like this compound. helixchrom.com Reversed-phase (RP) HPLC is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of this compound, a C18 or C8 (octadecyl or octylsilyl) bonded silica (B1680970) column would provide effective separation based on the compound's hydrophobicity. The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound while separating it from both more polar and less polar impurities. To improve peak shape and resolution, a small amount of acid, like formic acid or phosphoric acid, can be added to the mobile phase. sielc.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially faster analysis times. The principles of separation remain the same as in HPLC, but the increased efficiency allows for more precise purity determination and impurity profiling.

Table 1: Illustrative HPLC/UPLC Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | C18 is a versatile stationary phase for moderately polar compounds. UPLC columns have smaller dimensions and particle sizes for higher efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in protonating silanols and the analyte, improving peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Organic modifier. Acetonitrile is often preferred for its lower viscosity and UV transparency. |

| Gradient | 50% B to 95% B in 15 min | 50% B to 95% B in 3 min | Gradient elution is effective for separating components with a range of polarities. The UPLC gradient is much shorter due to higher system pressure and efficiency. |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Optimized for column dimensions and particle size to ensure optimal separation. |

| Column Temp. | 30 °C | 40 °C | Higher temperatures can improve peak shape and reduce viscosity, which is particularly beneficial in UPLC. |

| Detection | UV at 275 nm | UV at 275 nm | Wavelength is selected based on the UV absorbance of the substituted benzene (B151609) ring. |

This table presents typical starting conditions; method optimization would be required for specific applications.

For the preparative-scale purification of this compound following its synthesis, flash column chromatography is the most common and effective method. orgsyn.org This technique uses a glass column packed with a solid stationary phase, typically silica gel with a particle size of 40-63 µm (230-400 mesh), and applies air pressure to drive the mobile phase through the column at a higher flow rate than traditional gravity chromatography. orgsyn.org

The selection of the eluent system is critical and is usually determined by preliminary analysis using Thin Layer Chromatography (TLC). For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. orgsyn.org The purification would typically start with a low concentration of ethyl acetate in hexanes, which allows non-polar byproducts to elute first. The polarity of the eluent is then gradually increased (gradient elution) to elute the desired product from the column, leaving more polar impurities adsorbed to the silica. orgsyn.org While methanol can be used as a polar solvent, it is sometimes avoided due to concerns about it potentially carrying fine silica particles into the collected fractions. biotage.com

Table 2: Typical Conditions for Flash Column Chromatography Purification

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography of moderately polar organic compounds. |

| Eluent System | Hexanes / Ethyl Acetate | A common solvent system offering a wide polarity range suitable for gradient elution. |

| Gradient Profile | Start with 5% Ethyl Acetate in Hexanes, gradually increase to 30% Ethyl Acetate | This allows for the separation of compounds based on polarity. The initial low polarity removes non-polar impurities, and the increasing polarity elutes the target compound. |

| Sample Loading | Dry loading (adsorbed onto silica) or minimal solvent | Prevents poor separation that can result from dissolving the sample in a strong solvent. orgsyn.org |

| Fraction Collection | Monitored by TLC | TLC is used to analyze the collected fractions to identify which ones contain the pure product. |

The specific gradient is determined by the separation observed on a TLC plate.

Complementary Spectroscopic Methods

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. okstate.edu For this compound, FTIR analysis would confirm the presence of the hydroxyl (-OH), ether (C-O-C), and substituted aromatic ring functional groups.

Key expected absorptions include a broad band for the O-H stretch of the alcohol, sharp peaks for aromatic and aliphatic C-H stretches, C=C stretches for the aromatic ring, and distinct C-O stretching vibrations for the alcohol and the ether linkages. agh.edu.plscielo.br

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600-3200 | O-H Stretch | Alcohol (Hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic (=C-H) | Medium, Sharp |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong, Sharp |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470-1430 | C-H Bend | Aliphatic (CH₂) | Medium |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong |

| 1075-1020 | C-O Stretch | Primary Alcohol | Strong |

Data compiled from general spectroscopic tables and analysis of similar compounds. okstate.eduscielo.brnih.gov

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring in this compound is the primary chromophore. hnue.edu.vn

The spectrum of unsubstituted benzene shows a primary band around 204 nm and a weaker, fine-structured secondary band around 255 nm, both arising from π → π* transitions. hnue.edu.vn The substituents on the benzene ring—butoxy (-OBu), methyl (-CH₃), and hydroxymethyl (-CH₂OH)—act as auxochromes. These groups, especially the oxygen-containing butoxy group, interact with the π-system of the ring through resonance and inductive effects. This interaction shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and typically increases the absorption intensity (a hyperchromic effect). hnue.edu.vnrsc.org The presence of these substituents on the aromatic ring would therefore be expected to shift the secondary absorption band of this compound to a wavelength significantly longer than 255 nm.

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected λₘₐₓ (nm) | Transition Type | Rationale |

| Substituted Benzene Ring | ~ 270 - 280 | π → π | The benzene secondary band (B-band) at ~255 nm is shifted to longer wavelengths due to the bathochromic effects of the alkoxy, alkyl, and hydroxymethyl substituents. hnue.edu.vn |

| Substituted Benzene Ring | ~ 220 - 230 | π → π | The benzene primary band (E-band) at ~204 nm is also subject to a bathochromic shift. hnue.edu.vn |

Solvent: Typically Methanol or Ethanol (B145695). The exact λₘₐₓ would need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the energetics of chemical reactions. For a molecule like (2-Butoxy-5-methylphenyl)methanol, DFT calculations could provide a wealth of information.

Detailed Research Findings:

Theoretical studies on substituted benzyl (B1604629) alcohols demonstrate the utility of DFT in understanding molecular properties. For instance, investigations into ortho-halogenated benzyl alcohols have used DFT to explore different stable conformations and the intramolecular interactions that govern them, such as the contact between the hydroxyl group and the halogen substituent. rsc.org Similarly, the effect of fluorination on the hydrogen-bond donating capacity of benzyl alcohol derivatives has been successfully modeled using DFT, showing how substituents can modulate acidity. researchgate.net These studies often calculate key electronic properties to rationalize observed chemical behavior.

For this compound, DFT calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be computed.

Illustrative Data Table: Predicted Electronic Properties via DFT

While specific data for this compound is not available, a typical output from a DFT calculation (e.g., using a B3LYP functional with a 6-311G** basis set) would resemble the following table.

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | 2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy (eV) | -6.0 to -5.5 eV | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons (act as a nucleophile or be oxidized). |

| LUMO Energy (eV) | 1.0 to 1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons (act as an electrophile or be reduced). |

| HOMO-LUMO Gap (eV) | 7.0 to 7.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | C(1): -0.15, O(ether): -0.30, O(hydroxyl): -0.65 | Provides insight into the charge distribution across the molecule, highlighting potentially reactive sites. |

DFT is also instrumental in exploring reaction energetics. For example, in the oxidation of benzyl alcohols, DFT calculations can map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the reaction mechanism. nih.gov

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from their conformational flexibility to their interactions with other molecules, such as solvents or biological macromolecules.

Detailed Research Findings:

For substituted benzyl alcohols, understanding their conformation is key to understanding their reactivity and interactions. The orientation of the butoxy and hydroxymethyl groups relative to the phenyl ring in this compound will be influenced by steric and electronic effects. MD simulations can track the movement of these groups over time, revealing the most populated conformational states.

Research on benzyl alcohol and its ether derivatives dissolved in model membrane environments has utilized MD simulations to probe their distribution, orientation, and dynamics. nih.govacs.org These simulations revealed how the length of an alkyl chain can influence the molecule's position and relaxation properties within a bilayer, providing insights that are critical for understanding the behavior of such molecules in biological contexts. nih.gov

An MD simulation of this compound in a solvent like water would involve the following steps:

System Setup: A single molecule of this compound would be placed in a box of explicit solvent molecules (e.g., water).

Energy Minimization: The initial system geometry is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., 300 K and 1 atm) to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis of the trajectory can yield valuable information, as illustrated in the table below.

Illustrative Data Table: Insights from Molecular Dynamics Simulation

| Parameter | Information Gained | Relevance for this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Indicates if the molecule maintains a stable average structure or undergoes significant conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Would highlight the relative mobility of the butoxy chain versus the phenyl ring. |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance from specific atoms. | Can show how water molecules structure around the hydrophobic butoxy group and the hydrophilic hydroxyl group. |

| Dihedral Angle Analysis | Preferred rotational conformations of the butoxy and hydroxymethyl groups. | Identifies the most stable orientations (e.g., gauche, anti) of the side chains. |

Prediction of Chemical Behavior and Properties

Computational methods are increasingly used to predict the chemical and physical properties of novel compounds, reducing the need for extensive experimental work. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

Detailed Research Findings:

QSAR studies on substituted benzyl alcohols have successfully correlated their molecular structures with their biological activities. For example, 3D-QSAR models have been developed for the tyrosinase inhibition activity of benzyl alcohol and phenol (B47542) derivatives. researchgate.net These models use computed steric and electrostatic fields as descriptors to predict the inhibitory activity of new analogues. Such an approach could be applied to predict the potential biological activities of this compound.

Various physical and chemical properties can be predicted using computational tools, often with a high degree of accuracy.

Illustrative Data Table: In Silico Prediction of Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 194.27 g/mol | Sum of atomic weights |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 3.5 | Fragment-based or property-based methods (e.g., XLogP3) |

| Boiling Point (°C) | ~250 - 270 °C | QSPR models based on topological indices or other molecular descriptors |

| Water Solubility (mg/L) | ~100 - 200 mg/L | QSPR models based on LogP and other descriptors |

| Refractive Index | ~1.52 | Empirical models based on atomic contributions |

These predicted properties are valuable for a wide range of applications, from designing chemical syntheses to assessing potential environmental fate.

In Silico Mechanistic Probes for Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms that can be difficult to probe experimentally. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a step-by-step picture of how a reaction proceeds.

Detailed Research Findings:

For reactions involving benzyl alcohols, such as oxidation or coupling reactions, computational studies have been crucial in elucidating the underlying mechanisms. For instance, in the photocatalytic C-C coupling of benzyl alcohols, computational studies have helped to propose a mechanism involving the formation of ketyl radicals, which then convert to benzaldehyde (B42025). researchgate.net Mechanistic studies on the reactions of alcohols with radicals have also been performed at a high level of theory to provide accurate thermochemistry and reaction barriers. nih.gov

An in silico investigation into a potential reaction of this compound, for example, its oxidation to the corresponding aldehyde, would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of this compound and (2-butoxy-5-methylphenyl)benzaldehyde.

Transition State Search: Locating the transition state structure for the rate-determining step, which is often the breaking of the C-H bond of the alcohol.

Reaction Path Following: Verifying that the identified transition state connects the reactant and product through intrinsic reaction coordinate (IRC) calculations.

Illustrative Data Table: Hypothetical Reaction Pathway Analysis

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Feature |

| 1 | Reactant Complex | 0.0 | This compound associated with an oxidant. |

| 2 | Transition State | +15 to +25 | Elongated C-H bond of the carbinol carbon and forming O-H bond with the oxidant. |

| 3 | Product Complex | -10 to -20 | (2-Butoxy-5-methylphenyl)benzaldehyde associated with the reduced oxidant. |

These theoretical investigations provide an invaluable atomic-level understanding of chemical reactivity, guiding the design of new catalysts and the optimization of reaction conditions.

Green Chemistry Principles in 2 Butoxy 5 Methylphenyl Methanol Synthesis

Development of Sustainable and Environmentally Benign Synthetic Routes

The pursuit of sustainability in chemical synthesis necessitates a departure from traditional routes that often rely on hazardous reagents and generate significant waste. For (2-Butoxy-5-methylphenyl)methanol, a sustainable approach would involve designing a synthesis pathway that maximizes the incorporation of all starting materials into the final product, a concept known as atom economy. primescholars.com

A hypothetical green synthesis could start from renewable feedstocks. For instance, the methyl group on the phenyl ring could potentially be sourced from bio-derived methanol (B129727). The butoxy group could be introduced using butanol derived from biomass fermentation. The core aromatic ring, while traditionally derived from petroleum, could in the future be obtained from lignin, a complex polymer found in plant cell walls.

Key features of a sustainable route would include:

Use of Renewable Feedstocks: Prioritizing starting materials from biological sources over petrochemicals.

Reduction of Hazardous Intermediates: Designing the synthesis to avoid the formation of toxic or environmentally harmful intermediate compounds.

Inherently Safer Chemistry: Selecting reagents and reaction conditions that minimize the potential for chemical accidents, including explosions and fires.

Application of Green Solvents and Solvent-Free Reaction Conditions

Traditional organic syntheses often employ volatile and toxic organic solvents, which contribute to air pollution and pose health risks. Green chemistry promotes the use of safer alternatives or, ideally, the elimination of solvents altogether.

Green Solvents: For the synthesis of this compound, several green solvents could be considered:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for certain reactions, such as Suzuki couplings, which could be used to form the carbon skeleton of the molecule. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by adjusting pressure and temperature, making it a versatile medium for various reactions.

Bio-solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be viable alternatives to conventional chlorinated solvents.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. An efficient method for the synthesis of certain organic compounds involves solvent-free conditions, which can be facilitated by techniques like ultrasound irradiation. nih.gov For instance, the alkylation of a phenolic precursor to introduce the butoxy group could potentially be carried out under solvent-free conditions, potentially with microwave assistance to provide the necessary energy. researchgate.net

| Green Solvent/Condition | Potential Application in Synthesis | Advantages |

| Water | Suzuki coupling to form C-C bonds | Non-toxic, non-flammable, abundant |

| Supercritical CO₂ | Various reaction steps | Easily removed, tunable properties |

| 2-Methyltetrahydrofuran | Replacement for chlorinated solvents | Derived from renewable resources |

| Solvent-Free | Alkylation and other reaction steps | Reduced waste, simplified purification |

Utilization of Green Catalysts and Catalytic Methodologies

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reaction pathways.

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions of temperature and pH. For the synthesis of this compound, a lipase (B570770) could potentially be used for the stereoselective acylation or deacylation of a precursor, a key step if a specific enantiomer of the final product is desired.

Homogeneous and Heterogeneous Catalysts:

A bio-inspired binary catalyst system, such as 2,5-dichlorobenzenesulfonic acid and Zn(OTf)₂, has been shown to be effective for methylation reactions using methanol, which could be relevant for the synthesis of related structures. nih.gov

Polyethylene glycol (PEG 400) can act as a recoverable and inexpensive phase-transfer catalyst in various reactions. nih.gov

Palladium-copper catalyzed reactions, such as the Sonogashira coupling, can be accelerated using microwave irradiation, representing a green catalytic methodology. atmiyauni.ac.in

| Catalyst Type | Example | Potential Application | Benefits |

| Biocatalyst | Lipase | Enantioselective synthesis steps | High selectivity, mild conditions |

| Binary Acid/Metal | 2,5-dichlorobenzenesulfonic acid/Zn(OTf)₂ | Methylation reactions | Cooperative activation of methanol |

| Phase-Transfer | PEG 400 | Alkylation reactions | Inexpensive, recoverable |

| Transition Metal | Pd-Cu | Cross-coupling reactions | High efficiency, accelerated by microwaves |

Energy-Efficient Methodologies (e.g., Microwave Irradiation, Ultrasound-Mediated Synthesis, Photocatalysis)

Reducing energy consumption is a key goal of green chemistry. Innovative technologies can provide the necessary activation energy for reactions more efficiently than conventional heating methods.

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. researchgate.netatmiyauni.ac.in This technique has been successfully applied to a wide range of organic reactions, including Suzuki couplings and the synthesis of heterocyclic compounds. researchgate.netatmiyauni.ac.in The synthesis of this compound precursors could be significantly accelerated using microwave heating. atmiyauni.ac.inmdpi.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov The cavitation effect produced by ultrasound can lead to localized high temperatures and pressures, promoting reactions at a lower bulk temperature. This has been demonstrated in the solvent-free synthesis of N,N-bis(phenacyl)anilines. nih.gov

Photocatalysis: Using light to drive chemical reactions can be a highly energy-efficient and selective method. A photocatalytic approach could potentially be developed for specific steps in the synthesis of this compound, such as oxidation or C-H activation, using visible light and a suitable photocatalyst.

| Methodology | Principle | Advantages in Synthesis |

| Microwave Irradiation | Direct heating of polar molecules | Rapid heating, reduced reaction times, higher yields |

| Ultrasound-Mediation | Acoustic cavitation | Enhanced reaction rates, milder bulk conditions |

| Photocatalysis | Light-induced chemical reactions | High selectivity, use of renewable energy source (light) |

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.

For the synthesis of this compound, a reaction with 100% atom economy would be an addition or rearrangement reaction where all the atoms of the reactants are found in the product. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economy. primescholars.com

Strategies for Waste Minimization:

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce waste from intermediate purification steps and solvent usage.

Catalyst Recycling: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for waste reduction.

Byproduct Valorization: If the formation of byproducts is unavoidable, exploring their potential use in other chemical processes can contribute to a more circular economy.

A hypothetical synthesis of this compound could involve the reaction of 4-methylphenol with 1-bromobutane (B133212) to form 1-butoxy-4-methylbenzene, followed by a hydroxymethylation step. The first step, a Williamson ether synthesis, has a poor atom economy as it generates sodium bromide as a byproduct. A greener alternative might involve the direct addition of butanol to 4-methylphenol catalyzed by a solid acid, which would have a higher atom economy.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for the Compound

The development of efficient and selective synthetic routes is fundamental to enabling further study of (2-Butoxy-5-methylphenyl)methanol. Future research should focus on developing and optimizing pathways that offer high yields, purity, and scalability.

Key areas of investigation could include:

Grignard-based Synthesis: A conventional and reliable approach involves the reaction of a Grignard reagent with an appropriate electrophile. Future work could optimize the formation of a Grignard reagent from a precursor like 1-bromo-2-butoxy-5-methylbenzene and its subsequent reaction with formaldehyde. Mechanistic studies could probe the efficiency of this reaction, particularly in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a bio-based alternative to traditional ethereal solvents. researchgate.net

Reduction of Carbonyl Precursors: An alternative pathway is the reduction of 2-butoxy-5-methylbenzaldehyde (B1441839) or its corresponding carboxylic acid or ester. Research could compare various reduction strategies, from classic hydride reagents (e.g., NaBH₄, LiAlH₄) to modern catalytic hydrogenation techniques. organic-chemistry.orgmasterorganicchemistry.com The development of chemoselective catalysts that can reduce the carbonyl group without affecting other functionalities would be a significant advancement.

Advanced C-H Functionalization: Cutting-edge research could target the direct synthesis from more basic precursors via C-H activation. rutgers.edu For instance, developing a catalytic system for the selective hydroxymethylation of 1-butoxy-4-methylbenzene would represent a highly atom-economical route. acs.org This could involve transition-metal catalysis to directly functionalize an aromatic C-H bond, a field that offers enormous potential for streamlining synthetic processes. rsc.orgacs.orgyoutube.com Another approach is the selective oxidation of a benzylic C-H bond of a precursor like 1-butoxy-2,5-dimethylbenzene, using methods that can be controlled to yield the alcohol without over-oxidation to the ketone. acs.orgresearchgate.net

A comparative overview of these potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | 1-bromo-2-butoxy-5-methylbenzene, Formaldehyde | High reliability, well-understood mechanism. | Multi-step precursor synthesis, moisture sensitivity. |

| Carbonyl Reduction | 2-butoxy-5-methylbenzaldehyde, 2-butoxy-5-methylbenzoic acid | High yields, good functional group tolerance with right reagents. | Precursor synthesis required, potential for over-reduction. |

Investigation of Undiscovered Reactivity Patterns and Transformative Potentials

The unique arrangement of functional groups in this compound suggests a diverse and potentially novel reactivity profile. Future studies should systematically investigate the transformations of both the alcohol moiety and the substituted aromatic ring.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to form 2-butoxy-5-methylbenzaldehyde or further to 2-butoxy-5-methylbenzoic acid. Research should move beyond traditional stoichiometric oxidants and explore modern, greener catalytic systems. This includes metal-free catalysis using agents like peroxymonosulfate (B1194676) activated by carbon nanotubes, or high-performance metallic catalysts such as gold-palladium nanoclusters that can operate under mild conditions. gdut.edu.cnmdpi.comacs.org The selective oxidation to the aldehyde is of particular interest as this product could be a valuable intermediate in fine chemical synthesis. frontiersin.org

Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated by two electron-donating groups: the butoxy group and the methyl group, both of which are ortho-, para-directing. Future research could explore the regioselectivity of EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. The interplay between the directing effects of the butoxy and methyl groups, along with steric hindrance from the hydroxymethyl group, will determine the substitution pattern, offering a rich area for mechanistic investigation. inchem.org

Etherification and Esterification: The hydroxyl group can readily undergo etherification or esterification to produce a library of new derivatives. nih.gov These reactions could be used to tune the compound's physical properties (e.g., solubility, volatility) or to introduce new functionalities.

Benzylic Substitution: Following conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or halide), the benzylic position becomes susceptible to nucleophilic substitution, opening pathways to a wide range of other functionalized molecules. researchgate.net

Table 2 summarizes potential transformations that warrant investigation.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Product(s) | Research Focus |

|---|---|---|---|

| Selective Oxidation | Catalytic O₂, H₂O₂, Metal Nitrates | 2-Butoxy-5-methylbenzaldehyde | Catalyst efficiency and selectivity, green conditions. |

| Full Oxidation | Strong oxidizing agents | 2-Butoxy-5-methylbenzoic acid | Development of clean oxidation protocols. |

| Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated/Halogenated derivatives | Regioselectivity, mechanistic studies. |

| Etherification | Alkyl halides, Base | Benzylic ether derivatives | Synthesis of new analogues with tailored properties. |

Advanced Characterization for Deeper Structural and Mechanistic Understanding

A thorough characterization of this compound is essential for confirming its structure and understanding its physicochemical properties. Future work should employ a suite of modern analytical techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be required to unambiguously assign all proton and carbon signals. The predicted chemical shifts for the aromatic protons would be complex due to the substitution pattern, providing a challenging and interesting case for spectral analysis. orgchemboulder.comlibretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. Electron ionization (EI) mass spectrometry could reveal characteristic fragmentation patterns influenced by the butoxy and hydroxymethyl groups. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques will identify and characterize the key functional groups, notably the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various vibrations of the substituted aromatic ring. orgchemboulder.com

Crystallographic Analysis: If the compound can be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This data is invaluable for understanding intramolecular and intermolecular interactions, such as hydrogen bonding, and for validating the geometries predicted by computational models.

Mechanistic Elucidation: For the reactions outlined in section 7.2, advanced characterization can be used for mechanistic studies. For example, monitoring reaction kinetics via spectroscopy or identifying transient intermediates could provide deep insight into how the compound reacts. researchgate.net

Table 3 provides a summary of expected spectroscopic data that would need to be confirmed experimentally.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Signal/Region |

|---|---|---|

| ¹H NMR | Ar-H | ~6.7-7.2 ppm (complex splitting) |

| ¹H NMR | -O-CH₂ - (Butoxy) | ~3.9-4.1 ppm (triplet) |

| ¹H NMR | Ar-CH₂ -OH | ~4.5-4.7 ppm (singlet or doublet) |

| ¹H NMR | -CH₃ (Methyl) | ~2.2-2.4 ppm (singlet) |

| ¹³C NMR | C -OH (Benzylic) | ~60-65 ppm |

| ¹³C NMR | C -O (Aromatic) | ~155-160 ppm |

| ¹³C NMR | Ar-C | ~110-140 ppm |

| IR | O-H Stretch (Alcohol) | ~3200-3600 cm⁻¹ (broad) |

| IR | C-O Stretch (Ether/Alcohol) | ~1050-1250 cm⁻¹ |

Computational Design and Optimization of Related Molecules with Enhanced Properties

Computational chemistry offers powerful predictive tools to guide and accelerate experimental research. Future studies should leverage these methods to explore this compound and design related molecules with optimized characteristics.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the molecule's equilibrium geometry, vibrational frequencies (for comparison with IR/Raman data), and NMR chemical shifts. rsc.orgnumberanalytics.com Analysis of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential map can provide insights into the compound's reactivity and the sites most susceptible to electrophilic or nucleophilic attack. nrel.gov

Reaction Pathway Modeling: For the proposed synthetic and reactivity studies, computational methods can be used to model reaction mechanisms, calculate activation energies for transition states, and predict product distributions. nih.govrsc.org This can help rationalize experimental observations and predict the feasibility of new, untested reactions.

Scaffold-Based Molecular Design: Using this compound as a starting scaffold, computational tools can be used to design a virtual library of related molecules with potentially enhanced properties. researchgate.net By systematically modifying the alkyl chain of the ether, changing the ring substituents, or introducing new functional groups, it may be possible to design molecules with tailored electronic, optical, or biological properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) could then be applied if a specific application, such as pharmaceutical or materials science, is targeted.

Table 4 outlines potential computational investigations and their objectives.

Table 4: Computational Chemistry Approaches for Future Research

| Computational Method | Research Goal | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Structural and Spectroscopic Prediction | Optimized geometry, NMR/IR spectra, electronic properties. |

| Transition State Searching | Mechanistic Elucidation | Reaction energy profiles, activation barriers, kinetic parameters. |